(2-chlorophenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate
Description
(2-Chlorophenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate (CAS: 338413-40-4) is a carbamate derivative characterized by a chlorinated benzyl group and a styryl moiety. Its molecular formula is C₁₆H₁₃Cl₂NO₂ (molecular weight: 322.19), featuring two chlorine atoms at the 2-position of the benzyl group and the 4-position of the styryl aromatic ring . This compound is structurally analogous to pesticidal carbamates, which often act as enzyme inhibitors targeting acetylcholinesterase or other metabolic pathways in pests .
Properties
IUPAC Name |
(2-chlorophenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO2/c17-14-7-5-12(6-8-14)9-10-19-16(20)21-11-13-3-1-2-4-15(13)18/h1-10H,11H2,(H,19,20)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGCNXFWUJHHJG-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)NC=CC2=CC=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC(=O)N/C=C/C2=CC=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2-chlorophenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate is a compound of interest due to its potential biological activities, particularly in the context of cholinesterase inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The compound can be classified as a carbamate derivative, characterized by the presence of a chlorophenyl group and an ethenyl moiety. Its structural formula is represented as follows:
Cholinesterase Inhibition
One of the prominent biological activities of this compound is its ability to inhibit cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibition of these enzymes is critical in the treatment of neurodegenerative diseases such as Alzheimer's.
Inhibition Potency:
- IC50 Values: The compound exhibits varying IC50 values against AChE and BChE, indicating different levels of inhibition. For instance, studies have shown that certain carbamate derivatives can have IC50 values ranging from 1.60 µM to over 300 µM for AChE and BChE respectively .
Selectivity Index:
- Compounds with a high selectivity index (SI) for BChE over AChE are particularly interesting for therapeutic applications. Some derivatives have demonstrated SI values exceeding 10, suggesting a preference for inhibiting BChE .
Case Studies
Several studies have explored the biological activity of similar carbamate compounds, providing insights into their mechanisms and efficacy:
- Study on Thio-derivatives: Research on thio-carbamates has shown that they can exhibit stronger inhibition of AChE than established drugs like rivastigmine. For example, O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate was identified as a potent AChE inhibitor with an IC50 of 38.98 µM .
- Molecular Docking Studies: Molecular docking studies suggest that carbamates interact non-covalently with peripheral anionic sites on cholinesterases, enhancing their inhibitory effects . This insight is crucial for designing more effective inhibitors.
- Cytotoxicity Assessments: Mild cytotoxicity has been observed in HepG2 cells for several derivatives, indicating a potential therapeutic window where efficacy can be achieved without significant toxicity .
Data Summary
| Compound Name | IC50 AChE (µM) | IC50 BChE (µM) | Selectivity Index |
|---|---|---|---|
| Compound 1 | 38.98 | 1.60 | >10 |
| Compound 2 | 89.7 | <19.95 | >50 |
| Compound 3 | 311.0 | 150.0 | <10 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
*LogP values estimated using fragment-based methods.
Key Structural and Functional Differences
Halogenation Patterns: The target compound’s dual chlorine atoms enhance lipophilicity compared to non-halogenated analogs. The adamantyl-containing carbamate (C₂₇H₃₁ClN₂O₃) introduces significant steric bulk, which may improve binding to hydrophobic enzyme pockets but limit metabolic clearance .
Functional Group Variations: Pyrazole rings (C₁₈H₁₆ClN₂O₃) confer heterocyclic rigidity, often associated with fungicidal activity by interfering with fungal cytochrome P450 enzymes .
Toxicity and Stability
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
